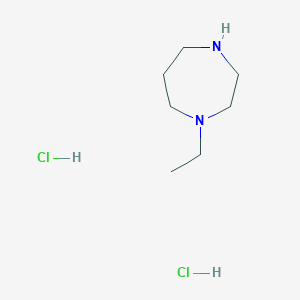

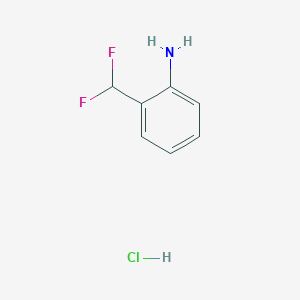

![molecular formula C6H8O3 B1432217 3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1507774-38-0](/img/structure/B1432217.png)

3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid

Vue d'ensemble

Description

Molecular Structure Analysis

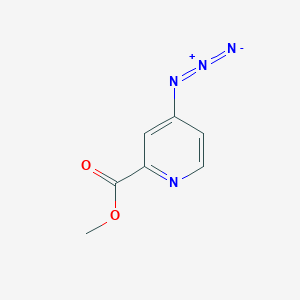

The molecular formula of 3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid is C6H8O3 . It has a unique structure that includes a bridged ring system. More detailed structural information, such as 3D models or crystal structures, was not found in the search results.Physical And Chemical Properties Analysis

The molecular weight of 3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid is 128.13 . Other physical and chemical properties such as boiling point, density, and pKa are predicted to be 416.4±28.0 °C, 1.732±0.06 g/cm3, and 2.92±0.20, respectively .Applications De Recherche Scientifique

Conformational Analysis and Biological Activity

3-Oxabicyclo[3.1.0]hexane and its derivatives have been identified as key structures in small molecules with diverse biological activities. These compounds are used as locked analogs of nucleoside building blocks and in various other applications, such as intermediates in natural compound synthesis or constituents of bioactive compounds. For instance, methanoproline, a naturally occurring inhibitor of proline metabolism, and components of broad-spectrum antibiotics like trovafloxacin, showcase the significance of these structures. They have led to the design of hybrid structures as conformationally locked basic amino acid analogs, contributing significantly to the development of potent metabotropic glutamate receptor antagonists or agonists (Jimeno et al., 2011).

Enantioselective Synthesis

A notable application in chemical synthesis involves the enantioselective construction of bicyclo[6.1.0]nonane-9-carboxylic acids. This process uses Me2AlOTf-promoted intramolecular Friedel-Crafts alkylation of pi-nucleophiles with the gamma-lactone moiety of 3-oxabicyclo[3.1.0]hexan-2-ones. The method begins with the enantioselective synthesis of 3-oxabicyclo[3.1.0]hexan-2-ones, showcasing its versatility and importance in creating medium-sized carbocycles and heterocycles (Fillion & Beingessner, 2003).

Chemical Reactions and Derivatives

The structure of 3-oxabicyclo[3.1.0]hexane is also crucial in various chemical reactions. For example, Lewis acid-catalyzed reactions of methylenecyclopropylcarbinols with acetals result in 3-oxabicyclo[3.1.0]hexane derivatives. This showcases its role in Prins-type reaction mechanisms, contributing to the diverse synthesis pathways in organic chemistry (Shao & Shi, 2010).

Gold(I)-Catalyzed Additions

In another application, gold(I)-catalyzed three-component addition reactions involving 2-(arylmethylene)cyclopropylcarbinols, terminal arynes, and alcohols use 3-oxabicyclo[3.1.0]hexanes. This process highlights its role in creating compounds under mild conditions, contributing significantly to the field of catalytic organic synthesis (Tian & Shi, 2007).

Synthesis of Stereoisomers

The synthesis of stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrates the adaptability of 3-oxabicyclo[3.1.0]hexane in producing unnatural amino acids. This process allows for the obtainment of either pure cis or trans acid, showcasing the compound's flexibility in stereochemical control (Bakonyi et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

3-oxabicyclo[3.1.0]hexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-5(8)6-1-4(6)2-9-3-6/h4H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQPXWJVQITPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(COC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

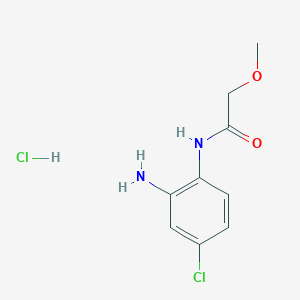

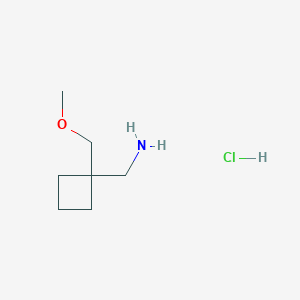

![N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride](/img/structure/B1432135.png)

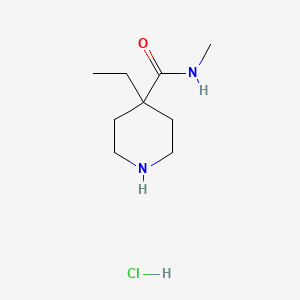

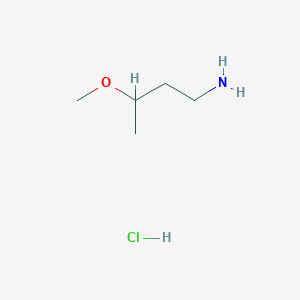

![9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride](/img/structure/B1432140.png)

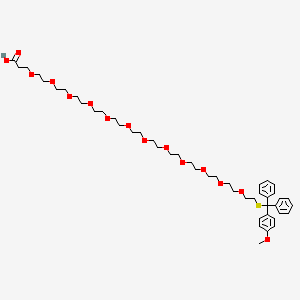

![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B1432142.png)

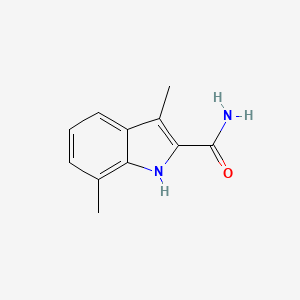

![6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride](/img/structure/B1432151.png)

![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride](/img/structure/B1432157.png)